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molecular formula C11H10ClNO B8318135 2-(2-Chloro-quinolin-5-yl)-ethanol

2-(2-Chloro-quinolin-5-yl)-ethanol

Cat. No. B8318135
M. Wt: 207.65 g/mol
InChI Key: ATSMYPXTDQCSSI-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

A mixture of 0.35 g (1.46 mmol) (2-chloro-quinolin-5-yl)-acetic acid methyl ester and 10 mL anhydrous THF was cooled to −20° C. in a dry ice/acetone bath. 1.4 mL (1.4 mmol) IM LiAlH4 solution in ether was added dropwise. After 10 min, TLC analysis (ethyl acetate, silica, Rf prod 0.3) showed starting material consumed. The reaction was quenched with 1 mL of 1M aqueous potassium sodium tartrate solution. The product was partitioned between ethyl acetate and 10 ml brine and the product extracted with three 25 mL portions of ethyl acetate. The combined organic extracts were washed with 25 mL of brine, dried over magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield 0.29 g (1.37 mmol 99.9%) of 2-(2-chloro-quinolin-5-yl)-ethanol as a white solid. MS(APCI) m/z 208 (M, 100% abundance), 210 (M+2, 32% abundance). 1H NMR (400 MHz) CDCl3 8.38 (d, J=8.9 Hz, 1H), 7.92 (d, J=8.5 Hz, 1H), 7.70 (m, 1H), 7.46 (d, J=7.2 Hz, 1H), 7.41 (d, J=8.9 Hz), 3.97 (m, 2H), 3.32 (t, J=6.5 Hz, 2H), 1.45 (m, 1H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([Cl:15])=[N:10]2.C1COCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OCC)(=O)C>CCOCC>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[CH:12][CH:13]=[CH:14][C:5]=2[CH2:4][CH2:3][OH:2])[N:10]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
COC(CC1=C2C=CC(=NC2=CC=C1)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 mL of 1M aqueous potassium sodium tartrate solution
CUSTOM
Type
CUSTOM
Details
The product was partitioned between ethyl acetate and 10 ml brine
EXTRACTION
Type
EXTRACTION
Details
the product extracted with three 25 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 25 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC(=C2C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.37 mmol
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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